N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound features a complex tricyclic oxygenated core (3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane) with four methyl groups at positions 4 and 11, providing steric hindrance and conformational rigidity. The carboxamide group at position 8 is linked to a benzyl-substituted benzimidazole moiety via a methylene bridge. The benzimidazole group, a bicyclic aromatic heterocycle, is known for its role in medicinal chemistry due to its hydrogen-bonding capacity and π-π stacking interactions. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELXL for refinement ) and mass spectrometry (MS) for fragmentation pattern analysis .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDIEBONGPEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The resulting benzimidazole is then alkylated with benzyl chloride to introduce the benzyl group.
The next step involves the formation of the tricyclic framework This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The tricyclic framework enhances the compound’s stability and facilitates its binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
Target Compound vs. Benzothiazole/Spiro Derivatives (): Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic core but replace the benzimidazole with a benzothiazole group. Benzothiazoles exhibit distinct electronic properties due to sulfur’s electronegativity, which may alter solubility and bioavailability compared to benzimidazoles. The tricyclic oxygenated system in the target compound likely enhances metabolic stability compared to the spiro-decane-dione framework in derivatives .
Target Compound vs. Benzoxazole Derivatives ():
Benzoxazole-based compounds (e.g., BD-1 to BD-8) feature sulfonamide and thiazolidinedione groups, which are absent in the target compound. The benzoxazole moiety, with an oxygen atom in the heterocycle, may confer lower basicity than benzimidazole, affecting binding to biological targets like enzymes or receptors .
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS):
Molecular networking via MS/MS () would reveal fragmentation patterns. The target compound’s benzimidazole linkage may produce characteristic ions (e.g., m/z corresponding to the benzyl-benzimidazole fragment), differing from benzothiazole (sulfur-containing fragments) or benzoxazole (oxygen-containing fragments). A hypothetical cosine score comparison is shown below:NMR and IR Spectroscopy: The benzimidazole C–H stretching (~3050 cm⁻¹) and N–H bending (~1600 cm⁻¹) in IR would differ from benzothiazole (C–S stretch ~680 cm⁻¹) or benzoxazole (C–O stretch ~1250 cm⁻¹) . In ¹H NMR, the benzyl protons in the target compound would resonate as a singlet (~δ 4.5 ppm), distinct from substituent-dependent shifts in analogues.
Biological Activity
N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound belonging to the benzimidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C26H34N4O5
- Molecular Weight : 466.57 g/mol
The structural complexity of this compound contributes to its diverse biological activities.
Antitumor Activity
Research has indicated that benzimidazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 2.12 ± 0.21 | 2D |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |
These results suggest that the compound exhibits selective toxicity towards cancer cells while also affecting normal fibroblast cells, which indicates a need for further optimization to enhance selectivity and reduce toxicity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The benzimidazole moiety allows binding to various enzymes critical for cell proliferation and survival, such as topoisomerases and kinases.
- Apoptosis Induction : The compound has been shown to activate caspases and disrupt mitochondrial membrane potential in cancer cells, leading to programmed cell death .
- DNA Interaction : Studies suggest that the compound binds within the minor groove of DNA, influencing gene expression and cellular functions .
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Testing involved broth microdilution methods according to CLSI guidelines . The presence of specific substituents in the benzimidazole structure appears to enhance its antimicrobial efficacy.
Case Studies
A recent study synthesized several benzimidazole derivatives and evaluated their biological activities:
- Study on Antitumor Effects : Compounds similar to this compound were tested on lung cancer cell lines A549 and HCC827 with varying IC50 values indicating their potential as new therapeutic agents .
- Antimicrobial Efficacy Study : The same class of compounds was evaluated for their effectiveness against common bacterial pathogens with results suggesting moderate activity levels that warrant further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
